2,5-Dihydroxypyridine

概要

説明

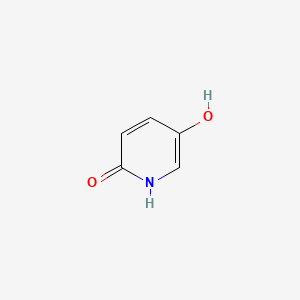

2,5-Dihydroxypyridine is an organic compound with the molecular formula C5H5NO2. It is a derivative of pyridine, characterized by the presence of two hydroxyl groups at the 2 and 5 positions on the pyridine ring. This compound is of significant interest due to its role as an intermediate in various biochemical pathways, particularly in the degradation of nicotine and nicotinic acid.

準備方法

Synthetic Routes and Reaction Conditions: 2,5-Dihydroxypyridine can be synthesized through the hydroxylation of pyridine derivatives. One efficient method involves the use of immobilized nicotine hydroxylase from Pseudomonas species. In this process, 6-hydroxy-3-succinoylpyridine is converted to this compound in the presence of nicotinamide adenine dinucleotide and flavin adenine dinucleotide .

Industrial Production Methods: The industrial production of this compound often employs biocatalytic processes due to their specificity and efficiency. Immobilized enzymes, such as nicotine hydroxylase, are used to catalyze the conversion of precursor compounds under controlled conditions, ensuring high yield and purity .

化学反応の分析

Types of Reactions: 2,5-Dihydroxypyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydropyridine derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized pyridine derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Ethers, esters, and other substituted pyridine compounds.

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

2,5-DHP serves as a precursor in the synthesis of compounds with potential antitumor activity. Research has demonstrated that derivatives of dihydropyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the dihydroxypyridine structure can enhance its biological activity, leading to promising candidates for cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has been noted for its ability to inhibit certain enzymes involved in metabolic pathways relevant to cancer cell proliferation. This inhibition is crucial for developing targeted therapies that can disrupt cancer metabolism .

Agricultural Applications

Pesticide Development

In agriculture, 2,5-DHP is being explored as a potential component in the development of new pesticides. Its structural properties allow it to interact with biological systems in ways that can disrupt pest metabolism or growth. Research indicates that formulations containing 2,5-DHP can enhance the efficacy of existing agricultural chemicals by improving their stability and bioavailability .

Biocatalysis

Enzymatic Production

Recent advancements have highlighted the use of immobilized enzymes for the production of 2,5-DHP from substrates like 6-hydroxy-3-succinoylpyridine (HSP). Studies show that immobilized nicotine hydroxylase from Pseudomonas species can catalyze this transformation efficiently under optimized conditions. For example, one study reported a conversion rate of 85.4% with a production yield of 94.5 mg/L within 30 minutes .

| Enzyme Type | Substrate | Conversion Rate (%) | Yield (mg/L) | Reaction Time (min) |

|---|---|---|---|---|

| Immobilized HSPH | 6-hydroxy-3-succinoylpyridine | 85.4 | 94.5 | 30 |

| Free HSPH | 6-hydroxy-3-succinoylpyridine | 74.9 | 85.3 | 40 |

Environmental Applications

Bioremediation Potential

The oxidative degradation of pyridine derivatives through pathways involving 2,5-DHP has been studied for environmental applications such as bioremediation. The enzyme NicX from Pseudomonas putida is capable of catalyzing the breakdown of pyridine rings into less harmful substances using 2,5-DHP as an intermediate product . This application is particularly relevant in addressing pollution from nitrogen-containing compounds.

Case Studies

-

Synthesis Optimization

A study focused on optimizing the enzymatic synthesis of 2,5-DHP using immobilized nicotine hydroxylase demonstrated significant improvements in yield and reaction time compared to free enzymes. The immobilized enzyme maintained higher activity over multiple cycles, showcasing its potential for industrial applications . -

Antitumor Efficacy Testing

In vitro testing on modified dihydropyridine derivatives revealed enhanced cytotoxicity against specific cancer cell lines compared to unmodified compounds. This case study emphasizes the need for further exploration into structure-activity relationships to develop effective cancer therapies based on 2,5-DHP derivatives .

作用機序

The mechanism of action of 2,5-dihydroxypyridine involves its role as an intermediate in enzymatic reactions. It is a substrate for enzymes such as this compound monooxygenase, which catalyzes its conversion to other metabolites in the degradation pathways of nicotine and nicotinic acid. These pathways involve the hydroxylation and subsequent ring fission of the pyridine ring, leading to the formation of various downstream products .

類似化合物との比較

2-Hydroxypyridine: Another hydroxylated pyridine derivative, but with only one hydroxyl group at the 2 position.

2,6-Dihydroxypyridine: Similar to 2,5-dihydroxypyridine but with hydroxyl groups at the 2 and 6 positions.

2-Pyridone: A tautomeric form of 2-hydroxypyridine, existing in equilibrium with it.

Uniqueness: this compound is unique due to its specific positioning of hydroxyl groups, which influences its reactivity and role in biochemical pathways. Its ability to participate in both hydroxylation and ring fission reactions makes it a valuable intermediate in the study of nicotine and nicotinic acid metabolism .

生物活性

2,5-Dihydroxypyridine (2,5-DHP) is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and biotechnology. This article provides a comprehensive overview of its biological properties, synthesis methods, enzymatic transformations, and potential therapeutic applications.

Chemical Structure and Properties

2,5-DHP is a derivative of pyridine characterized by two hydroxyl groups at the 2 and 5 positions. Its chemical formula is CHNO, and it exists as a white crystalline solid. The presence of hydroxyl groups contributes to its solubility in water and its ability to participate in various chemical reactions.

Synthesis of this compound

The synthesis of 2,5-DHP can be achieved through various methods, including enzymatic and chemical pathways:

- Enzymatic Synthesis : A notable method involves the use of immobilized nicotine hydroxylase from Pseudomonas sp. ZZ-5, which catalyzes the conversion of 6-hydroxy-3-succinoylpyridine to 2,5-DHP. Under optimal conditions (pH 9.0 and temperature 35 °C), this method yielded high conversion rates (up to 85.4%) within short reaction times (30 minutes) .

- Chemical Synthesis : Traditional chemical methods have included oxidation reactions and other organic transformations. However, these methods often require harsh conditions or result in lower yields compared to enzymatic approaches .

Biological Activity

The biological activity of 2,5-DHP has been studied extensively, revealing several pharmacological properties:

- Antioxidant Activity : Research indicates that 2,5-DHP exhibits significant antioxidant properties, which can protect cells from oxidative damage .

- Antimicrobial Properties : Studies have shown that derivatives of 2,5-DHP possess antimicrobial activity against various bacterial strains. This property suggests potential applications in developing new antimicrobial agents .

- Enzymatic Reactions : The compound is also involved in enzymatic reactions where it acts as a substrate for dioxygenases such as NicX from Pseudomonas putida. This enzyme converts 2,5-DHP into N-formylmaleamic acid through an oxidative process .

Case Studies and Research Findings

Several studies have documented the biological effects and applications of 2,5-DHP:

- Enzymatic Transformation : A study demonstrated that recombinant nicotine hydroxylase could efficiently convert substrates to 2,5-DHP with high yield and specificity. The kinetic parameters for this reaction were determined to be optimal at specific concentrations of substrate and enzyme .

- Pharmacological Applications : In vitro studies indicated that 2,5-DHP could inhibit certain enzymes related to inflammation and oxidative stress pathways. This suggests its potential use in treating conditions like arthritis or neurodegenerative diseases .

- Toxicological Assessments : Toxicity studies have shown that while 2,5-DHP exhibits beneficial biological activities, it is essential to assess its safety profile for therapeutic applications. Preliminary results suggest low toxicity at therapeutic doses .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

5-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGPEDOMXOLANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199504 | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84719-33-5, 5154-01-8 | |

| Record name | 2,5-Pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84719-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5154-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZB29100TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。